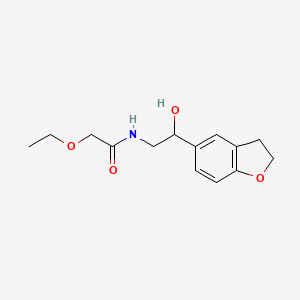

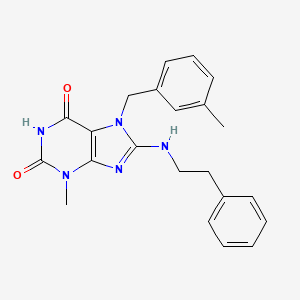

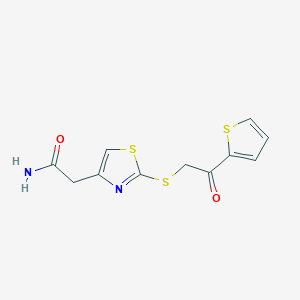

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of thiazole and acetamide groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, properties, and potential biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form substituted acetamides. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative, which can be further transformed into various heterocyclic derivatives, including thiazole . Similarly, the synthesis of N-substituted benzyl acetamides involves the reaction of benzyloxyphenylacetate with substituted benzyl amines . These methods suggest that the synthesis of the compound may involve similar strategies, such as the reaction of an appropriate amine with a thiol-containing precursor to introduce the thiazole moiety.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, N-(benzo[d]thiazol-2-yl) acetamides form distinct hydrogen-bonded assemblies depending on the substituents on the benzothiazole moiety . These interactions are crucial for the stability and crystalline nature of these compounds. The compound , with its thiazole and acetamide groups, is likely to exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

Heterocyclic acetamides can undergo various chemical reactions, including cyclization, condensation, and Michael addition, to form a diverse array of products. The thia-Michael addition reaction is one such example, where a thiosemicarbazide derivative reacts with maleic anhydride to form a thiazolidine compound . These reactions are influenced by the reactivity of the functional groups present in the molecule and can be utilized to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions . Additionally, the antioxidant properties of similar compounds have been evaluated, showing significant effects in various assays, such as lipid peroxidation levels and free radical scavenging . These properties are important for the potential therapeutic applications of these compounds.

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including those similar to the 3,5-dimethoxybenzyl group, has shown promise in synthetic chemistry. These groups are used to protect reactive sites in molecules during synthesis, allowing for more precise reactions. Their light-sensitive nature enables selective deprotection, offering innovative ways to control chemical processes (Amit, Zehavi, & Patchornik, 1974).

Thiophene Analogues and Carcinogenicity

Thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research underscores the importance of structural analysis in assessing the health risks associated with chemical compounds, relevant to understanding the safety profiles of new synthetic molecules (Ashby et al., 1978).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives, including thiazole-containing compounds, exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. These activities range from anti-inflammatory and antioxidant properties to potential therapeutic applications in treating diseases like rheumatoid arthritis and lupus erythematosus. The review of synthetic methodologies and biological studies provides a foundation for developing new pharmacophores based on these structures (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents. This study focused on synthesizing new compounds and evaluating their efficacy, contributing to the search for alternative therapeutic agents with these properties (Raut et al., 2020).

Eigenschaften

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-5-6-17(7-15(14)2)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRPEZKGAJSMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2551946.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)